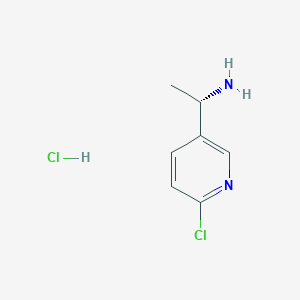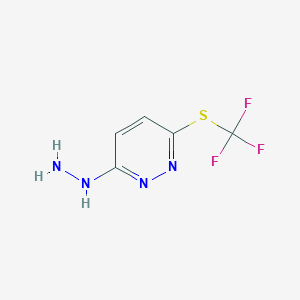
(6-Trifluoromethylsulfanylpyridazin-3-yl)-hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Trifluoromethylsulfanylpyridazin-3-yl)-hydrazine is a chemical compound characterized by the presence of a trifluoromethylsulfanyl group attached to a pyridazine ring, which is further bonded to a hydrazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Trifluoromethylsulfanylpyridazin-3-yl)-hydrazine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of appropriate dicarbonyl compounds with hydrazine derivatives under acidic or basic conditions.
Introduction of the Trifluoromethylsulfanyl Group: The trifluoromethylsulfanyl group can be introduced via nucleophilic substitution reactions using trifluoromethylsulfanyl halides or through direct fluorination methods.
Attachment of the Hydrazine Moiety: The final step involves the reaction of the intermediate compound with hydrazine or hydrazine derivatives under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
(6-Trifluoromethylsulfanylpyridazin-3-yl)-hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form azo compounds or nitrogen oxides.
Reduction: The pyridazine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The trifluoromethylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Catalysts such as palladium on carbon or platinum oxide are used for hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Azo compounds, nitrogen oxides.
Reduction: Reduced pyridazine derivatives.
Substitution: Substituted pyridazine derivatives with various functional groups.
科学的研究の応用
(6-Trifluoromethylsulfanylpyridazin-3-yl)-hydrazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets.
Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide due to its bioactive properties.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic or optical properties.
作用機序
The mechanism of action of (6-Trifluoromethylsulfanylpyridazin-3-yl)-hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyridazine ring can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
類似化合物との比較
Similar Compounds
(6-Trifluoromethylsulfanylpyridazin-3-yl)-amine: Similar structure but with an amine group instead of a hydrazine moiety.
(6-Trifluoromethylsulfanylpyridazin-3-yl)-thiol: Similar structure but with a thiol group instead of a hydrazine moiety.
(6-Trifluoromethylsulfanylpyridazin-3-yl)-methanol: Similar structure but with a hydroxyl group instead of a hydrazine moiety.
Uniqueness
(6-Trifluoromethylsulfanylpyridazin-3-yl)-hydrazine is unique due to the presence of both the trifluoromethylsulfanyl group and the hydrazine moiety, which confer distinct chemical and biological properties. The trifluoromethylsulfanyl group enhances lipophilicity and metabolic stability, while the hydrazine moiety provides reactive sites for covalent interactions with biological targets. This combination makes the compound a versatile scaffold for the development of new drugs and materials.
特性
分子式 |
C5H5F3N4S |
|---|---|
分子量 |
210.18 g/mol |
IUPAC名 |
[6-(trifluoromethylsulfanyl)pyridazin-3-yl]hydrazine |
InChI |
InChI=1S/C5H5F3N4S/c6-5(7,8)13-4-2-1-3(10-9)11-12-4/h1-2H,9H2,(H,10,11) |
InChIキー |
OEKIKLMCZNQFLU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NN=C1NN)SC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-{4,7-Diazaspiro[2.5]octan-4-yl}-2,2,2-trifluoroethan-1-one](/img/structure/B15051695.png)
![8-Azaspiro[bicyclo[3.2.1]octane-3,4'-piperidine]](/img/structure/B15051700.png)


![(1S,6S,7R)-7-hydroxy-6-methyl-5-oxo-1-(propan-2-yl)-hexahydropyrrolo[1,2-c][1,3]oxazole-7a-carbaldehyde](/img/structure/B15051731.png)
![[(2-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B15051732.png)
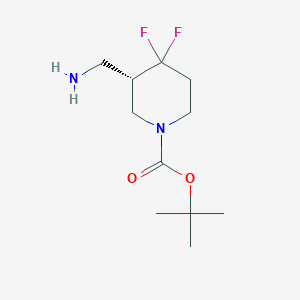
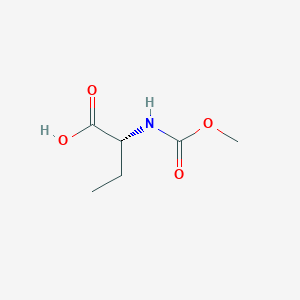
![3-Bromo-7-fluoro-5-hydroxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B15051748.png)
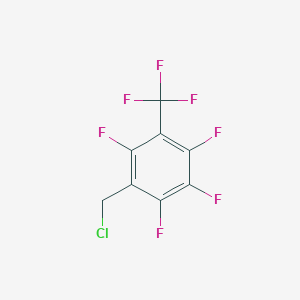
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B15051752.png)
